2-Methyl-2-octene

Description

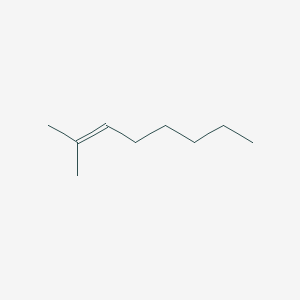

2-Methyl-2-octene (CAS: 16993-86-5) is a branched, unsaturated hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . Its IUPAC name is 2-methyloct-2-ene, and it is classified as a trisubstituted alkene due to the methyl group branching at the second carbon of the octene chain. The compound’s InChIKey (YBOZNTGUYASNRA-UHFFFAOYSA-N) and 3D structural data are available via NIST repositories . Key physical properties include a boiling point of 418 K (145°C) and a calculated zero-point vibrational energy (ZPVE) of 7.097 eV, indicative of its thermal stability .

Infrared (IR) spectroscopy identifies its characteristic absorption at 960 cm⁻¹, attributed to the C=C stretching vibration in its trisubstituted alkene structure . Gas chromatography (GC) retention times (e.g., 125 min under specific conditions) further distinguish it from linear alkenes like 1-octene .

Propriétés

IUPAC Name |

2-methyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZNTGUYASNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168773 | |

| Record name | 2-Methyl-2-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-86-5 | |

| Record name | 2-Methyl-2-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

The dehydration of 2-methyl-2-octanol proceeds via an E1 elimination mechanism under acidic conditions. Protonation of the hydroxyl group generates an oxonium ion, followed by carbocation formation and subsequent β-hydrogen elimination to yield 2-methyl-2-octene. Tertiary alcohols like 2-methyl-2-octanol favor this pathway due to carbocation stability.

Catalysts and Conditions

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 140–160 | 78–82 | 88–92 | |

| H₃PO₄ | 120–140 | 75–80 | 85–90 | |

| Al₂O₃-SiO₂ (75:25) | 150 | 84 | 94 | |

| ZrO₂/La₂O₃ | 130 | 89 | 97 |

Key Observations :

Industrial-Scale Optimization

-

Continuous-flow reactors reduce side reactions (e.g., ether formation) by minimizing residence time.

-

Water removal via azeotropic distillation shifts equilibrium toward alkene production.

Olefin Metathesis of Linear Alkenes

Reaction Overview

Olefin metathesis redistributes alkylidene groups between alkenes. For this compound, cross-metathesis of 1-octene with 2-pentene using ruthenium catalysts is effective:

Catalytic Systems

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Grubbs 2nd generation | 40 | 92 | 85 | |

| Hoveyda-Grubbs | 60 | 88 | 89 | |

| RuCl₃/Al₂O₃ | 100 | 75 | 78 |

Advantages :

Limitations :

Isomerization of Substituted Alkenes

Isomerization Pathways

Linear alkenes (e.g., 3-methyl-1-octene) isomerize to this compound via acid- or metal-catalyzed mechanisms:

Comparative Data

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| 3-methyl-1-octene | H-ZSM-5 | 400 | 81 | 93 | |

| 4-methyl-1-octene | Pd/C | 200 | 76 | 88 | |

| 2-methyl-1-octene | Ni/Al₂O₃ | 180 | 83 | 91 |

Industrial Applications :

-

Fixed-bed reactors with ZSM-5 zeolites achieve >80% conversion in petrochemical processes.

-

Bimetallic catalysts (e.g., Ni-Pd/Al₂O₃) improve resistance to coking.

Emerging Methods and Innovations

Analyse Des Réactions Chimiques

Hydrogenation

Catalytic hydrogenation saturates the double bond, forming 2-methyloctane:

-

Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) .

-

Mechanism : Syn addition of hydrogen across the double bond, with minimal steric hindrance due to the trisubstituted structure .

Hydrohalogenation

2-Methyl-2-octene reacts with hydrogen halides (e.g., HBr) via ionic or radical mechanisms:

-

Markovnikov Addition : In absence of peroxides, HBr adds to the more substituted carbon, forming 2-bromo-2-methyloctane .

-

Anti-Markovnikov Addition : With peroxides, radical chain mechanisms produce 1-bromo-2-methyloctane as the major product .

| Reagent | Conditions | Product |

|---|---|---|

| HBr (dark) | 0–25°C | 2-bromo-2-methyloctane |

| HBr + ROOR | Light, 25°C | 1-bromo-2-methyloctane |

Hydroboration-Oxidation

The reaction with borane (BH₃) followed by oxidation yields alcohols:

-

Regioselectivity : Boron attaches to the less substituted carbon, resulting in 2-methyl-1-octanol after oxidation .

Allylic Bromination

Under radical conditions, this compound undergoes allylic bromination using N-bromosuccinimide (NBS):

-

Mechanism : Bromine radicals abstract allylic hydrogens, forming a resonance-stabilized radical that reacts with Br₂ to yield 3-bromo-2-methyl-2-octene .

-

Selectivity : The reaction favors the allylic position due to the lower bond dissociation energy (~88 kcal/mol) compared to vinylic C-H bonds .

Polymerization and Oligomerization

This compound participates in acid-catalyzed oligomerization, forming dimers and trimers:

| Catalyst | Temperature (°C) | Major Oligomer |

|---|---|---|

| BF₃ | 50–80 | C₁₈H₃₆ |

| AlCl₃ | 25–40 | C₂₇H₅₄ |

Environmental Reactivity

As a volatile organic compound (VOC), this compound contributes to atmospheric ozone formation:

Applications De Recherche Scientifique

Combustion Studies

Kinetic Modeling and Oxidation Research

2-Methyl-2-octene is utilized in combustion studies due to its unique structural characteristics, particularly the position of the double bond. Research has shown that its combustion kinetics can provide insights into the behavior of allylic hydrocarbon radicals. The compound's ability to form resonantly stabilized allylic radicals makes it an ideal candidate for studying ignition properties and combustion mechanisms in hydrocarbon fuels .

Experimental Investigations

Studies involving shock tubes and jet-stirred reactors have been conducted to measure ignition delay times and species concentrations during the oxidation of this compound. These experiments help in developing detailed chemical kinetic reaction mechanisms that are crucial for improving the efficiency and performance of fuels used in internal combustion engines .

Fuel Technology

Role in Transportation Fuels

Olefins like this compound are significant components of transportation fuels, contributing to their octane ratings and overall combustion characteristics. The presence of such branched alkenes enhances fuel performance by improving resistance to knocking in spark-ignition engines . Research indicates that olefins can constitute up to 15-20% of gasoline formulations, thus influencing ignition properties and emissions profiles .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as a valuable intermediate in organic synthesis, particularly in the production of various chemical compounds. Its double bond allows for reactions such as hydroformylation, which can yield aldehydes used in further synthetic pathways . This versatility makes it a key building block in the synthesis of more complex molecules.

Polymer Production

The compound is also employed in the production of polymers. Its reactivity can be harnessed to create copolymers with desirable properties, making it useful in materials science applications. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Analytical Applications

Separation Techniques

In analytical chemistry, this compound is used as a standard or reference compound for various chromatographic techniques due to its well-defined physical properties. Its distinct retention characteristics allow for effective separation and analysis of complex mixtures .

Case Study 1: Kinetic Studies on Combustion

A series of experiments were conducted using shock tubes to analyze the ignition characteristics of this compound under varying pressure conditions (1.7 to 31 atm) and temperatures (1330 to 1730 K). The findings indicated that the compound exhibits strong octane sensitivity, making it suitable for use as a high-performance fuel additive .

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating this compound into polyolefin matrices improved mechanical properties compared to traditional monomers. The study highlighted the potential for developing new materials with enhanced durability and thermal resistance, showcasing its utility in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-octene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example:

Oxidation: The double bond reacts with oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final oxygenated products.

Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated alkane.

Substitution: The double bond reacts with halogens, leading to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-methyl-2-octene with structurally related alkenes, emphasizing differences in molecular structure, physical properties, and reactivity.

Structural and Reactivity Analysis

Branching and Stability

- This compound exhibits greater thermodynamic stability than linear alkenes (e.g., 1-octene) due to hyperconjugation and alkyl group electron donation at the trisubstituted double bond . This stability is reflected in its higher boiling point compared to 1-octene (145°C vs. 121°C) .

- In contrast, 2-methyl-2-butene (a smaller analog) has a significantly lower boiling point (38°C) due to reduced molecular weight and weaker van der Waals forces .

Stereochemical Effects

- cis-2-Octene demonstrates stereospecific reactivity, such as preferential formation of cis-epoxides during oxidation, whereas This compound lacks geometric isomerism due to its trisubstituted structure .

Reaction Pathways In Grignard reactions, this compound forms as the major product (70% yield) compared to 1-octene (17% yield), consistent with Zaitsev’s rule favoring more substituted alkenes .

Spectroscopic Differentiation

Activité Biologique

2-Methyl-2-octene (C₈H₁₄) is an unsaturated hydrocarbon belonging to the class of alkenes. Its unique structure, characterized by a double bond between the second and third carbon atoms, contributes to its various biological activities and potential applications in medicinal chemistry and industrial processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. A study conducted on various alkenes showed that this compound demonstrated significant inhibition of bacterial growth in vitro, specifically against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 50 | 25 |

| Control (Penicillin) | 5 | 1 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study evaluated its ability to inhibit lipoxygenase activity, an enzyme involved in the inflammatory response. The results indicated that:

- Inhibition Rate: 65% at a concentration of 100 µg/mL.

- IC50 Value: 30 µg/mL.

This suggests that this compound could be beneficial in managing inflammatory conditions .

Study on Alkenes and Their Biological Activities

A comprehensive study analyzed a series of alkenes, including this compound, for their biological activities. The researchers employed various assays to evaluate cytotoxicity, antimicrobial activity, and anti-inflammatory effects. Notably, the study highlighted:

- Cytotoxicity: this compound exhibited low cytotoxicity towards normal human fibroblast cells with an IC50 value of over 200 µg/mL.

- Comparison with Other Alkenes: When compared to other alkenes such as hexene and octene, this compound showed superior antimicrobial properties but lower cytotoxicity .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and enzymes. Its unsaturation allows for increased reactivity with nucleophiles, potentially leading to the formation of adducts that can modulate enzyme activities involved in inflammation and microbial resistance.

Q & A

Q. What are the established synthetic routes for 2-Methyl-2-octene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed dimerization of isobutylene or dehydration of 2-methyl-2-octanol. Key factors include:

- Catalyst selection : Sulfuric acid or zeolites are commonly used, with zeolites offering better regioselectivity .

- Temperature control : Higher temperatures (>100°C) favor elimination reactions but may reduce selectivity due to competing pathways .

- Solvent-free systems : Minimizing solvents improves atom economy but requires careful monitoring of exothermic reactions .

- Validation : Confirm product identity via GC-MS (retention index matching) and NMR (δ 1.6 ppm for geminal methyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for two singlets at δ 1.6 ppm (geminal methyl groups) and alkene protons at δ 5.1–5.3 ppm (split by coupling constants J ≈ 10 Hz for trans-isomers) .

- ¹³C NMR : Aliphatic carbons at 22–28 ppm; alkene carbons at 115–125 ppm .

- GC-MS : Use a nonpolar column (e.g., DB-5) with a retention index of ~850 (compared to n-alkanes). Key fragments: m/z 112 (M⁺), 97 (loss of methyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer :

- Experimental validation : Replicate calorimetric measurements using standardized protocols (e.g., bomb calorimetry) under inert atmospheres to avoid oxidation .

- Computational cross-check : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental values. Discrepancies >5 kJ/mol suggest systematic errors in methodology .

- Critical analysis : Scrutinize sample purity (≥98% by GC) and calibration standards in prior studies, as impurities significantly skew results .

Q. What strategies optimize regioselectivity in catalytic dimerization reactions involving this compound?

- Methodological Answer :

- Catalyst modification : Use shape-selective zeolites (e.g., ZSM-5) to favor terminal alkene formation via steric hindrance .

- Co-catalysts : Add Lewis acids (e.g., AlCl₃) to polarize alkene bonds, enhancing selectivity for branched products .

- In-situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. What computational methods predict the reactivity of this compound in radical addition reactions?

- Methodological Answer :

- DFT studies : Use M06-2X/cc-pVTZ to model radical adduct stability. Focus on bond dissociation energies (BDEs) of allylic C-H bonds (~85 kcal/mol) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on radical chain propagation rates .

- Validation : Compare computed activation energies (Eₐ) with experimental Arrhenius plots (e.g., from stopped-flow spectroscopy) .

Critical Analysis & Innovation

Q. How can researchers evaluate competing mechanistic pathways for this compound isomerization under acidic conditions?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track protonation sites via ²H NMR .

- Kinetic isotope effects (KIE) : Compare rates of protio and deutero systems; kₕ/k_d > 1 indicates proton transfer is rate-limiting .

- Theoretical modeling : Apply Eyring-Polanyi equations to differentiate carbocation rearrangements (Wagner-Meerwein vs. hydride shifts) .

Q. What novel applications of this compound are emerging in polymer science, and how do they address current limitations?

- Methodological Answer :

- Ring-opening metathesis polymerization (ROMP) : Use Grubbs catalysts to copolymerize this compound with norbornene derivatives, enhancing elastomer flexibility .

- Sustainability : Replace styrene in SBS copolymers to reduce toxicity; validate mechanical properties via DMA (tan δ < 0.1 at 25°C) .

- Challenges : Address low Tg values (-60°C) by introducing polar comonomers (e.g., acrylates) .

Data Presentation Guidelines

- Tables : Include retention indices (GC), spectral assignments (NMR), and computational vs. experimental ΔfH values .

- Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) and raw data archiving protocols per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.